molecular formula C9H18O2 B14471889 Pentanoic acid, 2,2,4-trimethyl-, methyl ester CAS No. 71672-36-1

Pentanoic acid, 2,2,4-trimethyl-, methyl ester

Cat. No.: B14471889
CAS No.: 71672-36-1
M. Wt: 158.24 g/mol
InChI Key: LCWGYENVYPAVPG-UHFFFAOYSA-N
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Description

Methyl 2,2,4-trimethylpentanoate is an organic ester compound with the molecular formula C9H18O2. It is known for its distinct structure, which includes a methyl ester group attached to a branched alkyl chain. This compound is used in various chemical processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2,4-trimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2,2,4-trimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of methyl 2,2,4-trimethylpentanoate often involves continuous esterification processes. These processes use large-scale reactors where the acid and alcohol are continuously fed, and the ester product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Types of Reactions:

    Oxidation: Methyl 2,2,4-trimethylpentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this ester can yield alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2,2,4-Trimethylpentanoic acid or 2,2,4-trimethylpentanone.

    Reduction: 2,2,4-Trimethylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,4-trimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug precursor or in drug delivery systems.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2,2,4-trimethylpentanoate involves its interaction with specific molecular targets. In esterification reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The compound can also participate in various enzymatic reactions, where it acts as a substrate for esterases, leading to its breakdown into smaller molecules.

Comparison with Similar Compounds

  • Methyl 2,4,4-trimethylpentanoate
  • 2,2,4-Trimethylpentane
  • 2,2,4-Trimethylpentanoic acid

Comparison: Methyl 2,2,4-trimethylpentanoate is unique due to its specific ester structure, which imparts distinct chemical properties compared to its analogs. For instance, 2,2,4-trimethylpentane is a hydrocarbon with different reactivity and applications, primarily used as a reference fuel in octane rating. Methyl 2,4,4-trimethylpentanoate, on the other hand, has a different branching pattern, affecting its physical and chemical properties.

This detailed overview provides a comprehensive understanding of methyl 2,2,4-trimethylpentanoate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2,2,4-trimethylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)6-9(3,4)8(10)11-5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWGYENVYPAVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221902
Record name Pentanoic acid, 2,2,4-trimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71672-36-1
Record name Pentanoic acid, 2,2,4-trimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2,2,4-trimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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